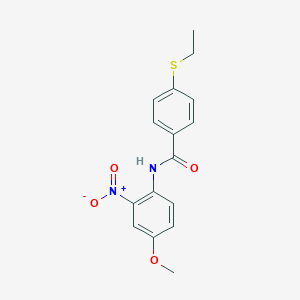

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” is a chemical compound1. It is part of a collection of rare and unique chemicals2. However, detailed analytical data for this compound is not readily available2.

Synthesis Analysis

Benzamide compounds can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth3. This method is green, rapid, mild, and highly efficient3. However, the specific synthesis process for “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” is not explicitly mentioned in the available literature. However, benzamide compounds generally have a planar structure4.Chemical Reactions Analysis

The specific chemical reactions involving “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly mentioned in the available literature. However, benzamide compounds can undergo various chemical reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrated their efficacy as corrosion inhibitors for mild steel in an acidic environment. The presence of methoxy groups was found to enhance inhibition efficiency. These compounds adsorbed strongly and spontaneously at the metal/electrolyte interface, suggesting their potential application in protecting metals from corrosion (Mishra et al., 2018).

Organic Synthesis and Pharmacological Properties

Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a precursor in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This highlights the compound's relevance in the synthesis of pharmacologically active molecules (Lomov, 2019).

Kiven et al. (2023) investigated the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT). These compounds were identified as promising candidates for NLO materials, with properties significantly superior to those of the NLO prototypical molecule, para-nitroaniline. The study underscores the potential of such compounds in the development of materials with advanced optical properties (Kiven et al., 2023).

Anticancer Research

Research into N-(Pyridin-3-yl)benzamide derivatives, including those with methoxy and nitro groups, by Mohan et al. (2021), demonstrated moderate to good anticancer activity against various human cancer cell lines. This suggests the utility of structurally similar compounds in the development of new anticancer agents (Mohan et al., 2021).

Safety And Hazards

The safety and hazards associated with “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly mentioned in the available literature.

Zukünftige Richtungen

Given the lack of detailed information on “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially unlock new applications for this compound in various fields.

Please note that this analysis is based on the limited information available from the web search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Eigenschaften

IUPAC Name |

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-9-6-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWUUAWCTYBNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)

![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)

![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2594674.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)